molecular formula C11H10ClNO2 B2417651 4-(3-Chlorophenyl)piperidine-2,6-dione CAS No. 113675-65-3

4-(3-Chlorophenyl)piperidine-2,6-dione

Cat. No. B2417651
CAS RN: 113675-65-3
M. Wt: 223.66
InChI Key: ICBPGEHEKKOFJD-UHFFFAOYSA-N
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Description

“4-(3-Chlorophenyl)piperidine-2,6-dione” is an organic compound . It is also known as “3-(4-Chlorophenyl)glutarimide” and "2,6-Piperidinedione, 4-(4-chlorophenyl)-" . It is a solid, white or off-white crystalline substance .


Synthesis Analysis

The synthesis of “this compound” can be achieved by reacting 4-(4-chlorophenyl)piperidine with carbon dioxide . The specific synthesis pathway may include oxidation reactions and esterification reactions . A paper by Liu et al. describes a simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H10ClNO2 . The molecular weight is 223.66 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include Michael addition and intramolecular nucleophilic substitution processes .


Physical And Chemical Properties Analysis

“this compound” is a solid, white or off-white crystalline substance . It has a density of 1.303±0.06 g/cm3 (Predicted), a melting point of 160 °C (Solv: toluene (108-88-3)), a boiling point of 418.7±45.0 °C (Predicted), a flash point of 207°C, and a vapor pressure of 3.21E-07mmHg at 25°C . The refractive index is 1.566 .

Scientific Research Applications

1. Multireceptor Atypical Antipsychotics

  • Synthesis and Evaluation of Piperidine‐2,6‐dione Derivatives : This study discusses the creation of novel antipsychotic derivatives of piperidine‐2,6‐dione, highlighting their potency across multiple receptors like dopamine D2, D3, and serotonin 5‐HT1A, 5‐HT2A, 5‐HT2C (Chen et al., 2012).

2. Anticonvulsant and Analgesic Agents

  • New 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione Derivatives : The paper reports on new derivatives synthesized for potential use as anticonvulsant and analgesic agents. The most active compound demonstrated more effective results than the reference drug valproic acid in epilepsy models (Góra et al., 2021).

3. Synthesis of Glutarimides

  • Novel Synthesis of N-substituted Glutarimides Using ZnCl2 Catalyst : This research optimized a method for synthesizing glutarimides containing the piperidine ring, indicating their importance in alkaloid synthesis and displaying antiviral properties (Rajput & Nagarale, 2016).

4. Aromatase Inhibitors

  • Selective Inhibitors of Aromatase : A study exploring 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione derivatives as selective aromatase inhibitors, potentially useful for treating estrogen-dependent diseases like mammary tumors (Hartmann et al., 1992).

5. Chiral Separation Techniques

  • Chiral Separation of Piperidine-2,6-dione Drugs : Research focused on the liquid chromatographic resolution of drugs with a piperidine-2,6-dione structure, using a cellulose-based chiral stationary phase, which is significant in pharmaceutical analysis (Overbeke et al., 1997).

6. Antiphospholipase Activity

  • 3,5-Disubstituted Thiotetronic Acid Derivatives : This study synthesized derivatives that exhibited significant effects on the activity of secretory phospholipases A2, indicating potential in managing inflammatory conditions (Rubinov et al., 2006).

properties

IUPAC Name

4-(3-chlorophenyl)piperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c12-9-3-1-2-7(4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBPGEHEKKOFJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)NC1=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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